2-((3-(2-methoxybenzyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide
Description
The compound 2-((3-(2-methoxybenzyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide is a heterocyclic derivative featuring a benzofuropyrimidin core. This scaffold is fused with a benzofuran ring at positions 3,2-d, creating a planar aromatic system. Key structural attributes include:
- Position 3: Substituted with a 2-methoxybenzyl group, contributing electron-donating properties and influencing steric interactions.
- Position 2: A thioether linkage connecting the core to an acetamide moiety.
This compound’s design likely targets kinase or enzyme inhibition, as analogous structures (e.g., thieno- or pyrido-pyrimidines) are known for such bioactivity .
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-[[3-[(2-methoxyphenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O5S/c1-33-19-13-11-18(12-14-19)28-23(31)16-36-27-29-24-20-8-4-6-10-22(20)35-25(24)26(32)30(27)15-17-7-3-5-9-21(17)34-2/h3-14H,15-16H2,1-2H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZEUQCJVZSQMLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4OC)OC5=CC=CC=C53 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(2-methoxybenzyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Benzofuro[3,2-d]pyrimidine Core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the 2-Methoxybenzyl Group: This step involves the alkylation of the benzofuro[3,2-d]pyrimidine core with 2-methoxybenzyl chloride under basic conditions.
Thioether Formation: The thiol group is introduced via a nucleophilic substitution reaction with a suitable thiol reagent.
Acetamide Formation: The final step involves the acylation of the thioether intermediate with 4-methoxyphenylacetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic derivatives depending on the electrophile used.
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity
- Recent studies have indicated that compounds with similar structural motifs exhibit anticancer properties. For instance, derivatives of benzofuro[3,2-d]pyrimidine have shown promising results against various cancer cell lines by inducing apoptosis and inhibiting proliferation. The thioacetamide moiety may enhance these effects through improved cellular uptake and bioavailability .
- Antimicrobial Properties
- Anti-inflammatory Effects
Case Studies
- Study on Anticancer Effects
- Antimicrobial Testing
Mechanism of Action
The mechanism of action of this compound is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The benzofuro[3,2-d]pyrimidine core is known to bind to various biological targets, potentially inhibiting or modulating their activity. This interaction can lead to downstream effects on cellular pathways, ultimately resulting in the compound’s observed biological activity.
Comparison with Similar Compounds
Core Structure Variations
- Benzofuropyrimidin vs.
- Pyrido-Thienopyrimidin (): Incorporation of a pyridine ring increases basicity, which could alter solubility and cellular uptake .
Substituent Effects
- Methoxy Positioning : The target’s 2-methoxybenzyl group vs. 3,5-dimethoxy (G1-4) or 4-methoxy () substituents influences steric bulk and electronic effects. Ortho-substitution (target) may hinder rotation, stabilizing receptor interactions.
- Acetamide Modifications : The 4-methoxyphenyl group (target) offers moderate electron donation, whereas trifluoromethylbenzothiazol (G1-4, ) introduces strong electron-withdrawing effects, critical for CK1 inhibition .
Biological Activity
The compound 2-((3-(2-methoxybenzyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its pharmacological properties.
Synthesis and Structure
The synthesis of this compound involves multi-step reactions starting from readily available precursors. The compound's structure features a benzofuro-pyrimidine core with various functional groups that enhance its biological activity.
Biological Activity
The biological activities of this compound have been investigated through various studies, revealing promising results in several areas:
1. Antimicrobial Activity
Research indicates that derivatives of similar structures exhibit significant antimicrobial properties. For instance, compounds containing the benzofuro-pyrimidine moiety have been shown to be effective against a range of bacterial strains, including resistant strains. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential enzymes .
2. Antitumor Properties
The compound has also demonstrated potential anticancer activity. Studies have shown that related compounds can induce apoptosis in cancer cell lines through mechanisms such as the activation of caspases and modulation of signaling pathways associated with cell survival and proliferation . The specific activity of this compound against various cancer types is still under investigation.
3. Anticonvulsant Effects
Compounds with similar structural features have been evaluated for anticonvulsant activity. The presence of the thioamide group in the structure may contribute to neuroprotective effects, making it a candidate for further exploration in epilepsy treatment .
Case Studies
Several studies have highlighted the biological potential of compounds structurally related to this compound:
| Study | Findings |
|---|---|
| Gursoy & Karal (2003) | Identified antimicrobial properties in related benzofuro-pyrimidines. |
| El-Azab et al. (2013) | Demonstrated anticonvulsant effects in animal models for similar compounds. |
| Godhani et al. (2016) | Reported significant antituberculosis activity for derivatives containing thiazolidine moiety. |
Pharmacokinetics and Toxicology
In silico studies have suggested favorable pharmacokinetic profiles for this compound, including good oral bioavailability and low toxicity levels based on ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions. These findings indicate that the compound could be a viable candidate for drug development.
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
The synthesis involves multi-step organic reactions, typically starting with the formation of the benzofuropyrimidinone core. Key steps include:
- Nucleophilic substitution to introduce the thioether group at the pyrimidine C2 position.
- Acetamide coupling using chloroacetyl chloride or activated esters under basic conditions (e.g., triethylamine in DMF) .
- Purification via column chromatography or recrystallization, with TLC and HPLC monitoring to ensure >95% purity . Optimize yield by controlling temperature (60–80°C for thiouracil intermediates) and solvent polarity (DMF or acetonitrile for coupling reactions) .
Q. Which spectroscopic and chromatographic techniques are essential for structural characterization?
- 1H/13C NMR : Assign methoxybenzyl protons (δ 3.8–4.0 ppm) and acetamide carbonyl signals (δ 170–175 ppm) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+) with <2 ppm error .
- HPLC-PDA : Detect impurities using C18 columns (gradient: 10–90% acetonitrile/water) .
Q. What are the primary biological targets or pathways influenced by this compound?
Preliminary studies suggest activity against kinases (e.g., CK1 isoforms) and G-protein-coupled receptors (e.g., CXCR3), inferred from structural analogs with pyrimidinone-thioacetamide motifs . Screen using kinase inhibition assays (ATP-competitive ELISA) or receptor-binding studies (radioligand displacement) .
Q. How can researchers assess the compound’s purity and stability under varying storage conditions?
- Differential scanning calorimetry (DSC) : Determine melting points and thermal degradation thresholds (>200°C indicates stability) .
- Forced degradation studies : Expose to heat (40°C), light (UV), and humidity (75% RH) for 4 weeks; monitor decomposition via HPLC .
Advanced Research Questions
Q. How can contradictory data on biological activity (e.g., IC50 variability) be resolved experimentally?
- Orthogonal assays : Validate kinase inhibition using both radioactive (32P-ATP) and fluorescence-based (ADP-Glo™) methods .
- Dose-response curves : Test across 10 concentrations (1 nM–100 µM) in triplicate to calculate Hill slopes and identify non-specific effects .
- Cell permeability controls : Use efflux pump inhibitors (e.g., verapamil) to distinguish intrinsic activity from transport limitations .
Q. What computational strategies predict target interactions and guide SAR studies?
- Molecular docking (AutoDock Vina) : Model interactions with kinase ATP-binding pockets (e.g., CK1δ PDB: 5LKS) .
- MD simulations (GROMACS) : Analyze binding stability over 100 ns trajectories; prioritize substituents (e.g., methoxybenzyl vs. chlorophenyl) with strong hydrophobic contacts .
- Free-energy perturbation (FEP) : Quantify ΔΔG for substituent modifications (e.g., methoxy → ethoxy) .
Q. How can structure-activity relationship (SAR) studies improve selectivity against off-target receptors?
- Scaffold diversification : Replace the benzofuropyrimidinone core with thienopyrimidine or pyridopyrimidine to alter steric bulk .
- Substituent scanning : Synthesize analogs with para-substituted aryl groups (e.g., 4-CN, 4-CF3) to enhance hydrophobic interactions .
- Selectivity profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler™) to identify off-target hits .
Q. What strategies mitigate poor aqueous solubility in in vivo assays?
- Co-solvent systems : Use 10% DMSO + 5% cyclodextrin in PBS for intraperitoneal dosing .
- Nanoparticle formulation : Encapsulate with PLGA (50:50 lactide:glycolide) to enhance bioavailability .
- Prodrug design : Introduce phosphate esters at the acetamide group for pH-dependent release .
Q. How can researchers resolve conflicting structural data (e.g., tautomerism in the pyrimidinone ring)?
- X-ray crystallography : Determine solid-state conformation using single crystals grown via vapor diffusion (hexane/ethyl acetate) .
- 2D NMR (NOESY) : Detect intramolecular NOE signals between the methoxybenzyl and pyrimidinone protons .
- DFT calculations (Gaussian 16) : Compare energy profiles of tautomers (e.g., 4-oxo vs. 4-hydroxy) .
Q. What analytical methods validate target engagement in cellular models?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
